プリンヌクレオシド
Purine nucleosides are fundamental components of nucleic acids and play crucial roles in cellular metabolism, energy transfer, and signaling processes. These compounds consist of a purine base linked to a pentose sugar, typically ribose or deoxyribose. The most well-known purine nucleosides include adenine nucleoside (adenosine) and guanine nucleoside (gycosine).
Purine nucleosides are involved in various physiological processes such as ATP production, neurotransmission, and immune response modulation. They can be synthesized endogenously or obtained from dietary sources. In the medical field, these compounds have applications in therapeutic areas like immunology, where adenosine analogs are used to treat inflammatory conditions.
Structurally, purine nucleosides exhibit significant pharmacological activities due to their ability to modulate cellular signaling pathways and ion channels. Research into these molecules continues to uncover new insights into their roles in diseases such as cancer, cardiovascular disorders, and neurological conditions.

構造 | 化学名 | CAS | MF |
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N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide | 132628-16-1 | C18H19N5O6 |
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9H-Purin-6-amine, 9-a-D-arabinofuranosyl- | 3228-71-5 | C10H13N5O4 |
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Adenosine-5'-carboxylic Acid | 3415-09-6 | C10H11N5O5 |
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Regadenoson | 313348-27-5 | C15H18N8O5 |
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1H-Purine-6-methanol,6,9-dihydro-9-b-D-ribofuranosyl-,(R)- (9CI) | 29699-93-2 | C11H16N4O5 |
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5’-Sulfamoyladenosine | 25030-31-3 | C10H14N6O6S |
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N6-(N-Threonylcarbonyl)adenosine | 24719-82-2 | C15H20N6O8 |
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8-Nitroguanosine | 337536-53-5 | C10H12N6O7 |
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6-Thioxanthosine | 24386-76-3 | C10H12N4O5S |
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Adenosine,5'-deoxy-5'-oxo- | 3110-98-3 | C10H11N5O4 |
関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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